Cas no 1447606-97-4 (2-(5-Bromopyridin-2-YL)pyrimidine-5-carboxylic acid)

2-(5-Bromopyridin-2-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound featuring a pyrimidine core substituted with a 5-bromopyridin-2-yl group and a carboxylic acid functionality at the 5-position. This structure makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of kinase inhibitors and other biologically active molecules. The bromine substituent offers a reactive site for further functionalization via cross-coupling reactions, while the carboxylic acid group enables derivatization into esters, amides, or other derivatives. Its high purity and well-defined reactivity profile make it suitable for precision applications in medicinal chemistry and materials science. The compound is typically handled under controlled conditions due to its sensitivity to moisture and light.
2-(5-Bromopyridin-2-YL)pyrimidine-5-carboxylic acid structure
1447606-97-4 structure
商品名:2-(5-Bromopyridin-2-YL)pyrimidine-5-carboxylic acid
CAS番号:1447606-97-4
MF:C10H6BrN3O2
メガワット:280.077540874481
CID:4827276

2-(5-Bromopyridin-2-YL)pyrimidine-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-(5-BROMOPYRIDIN-2-YL)PYRIMIDINE-5-CARBOXYLIC ACID
    • 2-(5-Bromopyridin-2-YL)pyrimidine-5-carboxylic acid
    • インチ: 1S/C10H6BrN3O2/c11-7-1-2-8(12-5-7)9-13-3-6(4-14-9)10(15)16/h1-5H,(H,15,16)
    • InChIKey: BVBHMZBBPZXYKK-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CN=C(C=C1)C1N=CC(C(=O)O)=CN=1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 256
  • トポロジー分子極性表面積: 76
  • 疎水性パラメータ計算基準値(XlogP): 1

2-(5-Bromopyridin-2-YL)pyrimidine-5-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM505255-1g
2-(5-Bromopyridin-2-yl)pyrimidine-5-carboxylicacid
1447606-97-4 97%
1g
$764 2023-02-02
Alichem
A029198947-1g
2-(5-Bromopyridin-2-yl)pyrimidine-5-carboxylic acid
1447606-97-4 95%
1g
772.20 USD 2021-06-01

2-(5-Bromopyridin-2-YL)pyrimidine-5-carboxylic acid 関連文献

2-(5-Bromopyridin-2-YL)pyrimidine-5-carboxylic acidに関する追加情報

Introduction to 2-(5-Bromopyridin-2-YL)pyrimidine-5-carboxylic Acid (CAS No. 1447606-97-4)

2-(5-Bromopyridin-2-YL)pyrimidine-5-carboxylic acid, with the chemical identifier CAS No. 1447606-97-4, is a significant compound in the field of pharmaceutical and medicinal chemistry. This compound belongs to the pyrimidine family, which is well-known for its diverse biological activities and its role as a key structural motif in numerous therapeutic agents. The presence of a bromine substituent at the 5-position of the pyridine ring and a carboxylic acid group at the 5-position of the pyrimidine ring imparts unique chemical and biological properties that make it a valuable intermediate in synthetic chemistry and drug discovery.

The< strong>pyrimidine core is a heterocyclic aromatic compound that mimics the structure of nucleic acid bases, making it a natural candidate for interaction with biological targets such as enzymes and receptors. The bromine atom in 2-(5-Bromopyridin-2-YL)pyrimidine-5-carboxylic acid serves as a versatile handle for further functionalization, enabling chemists to modify the molecule in various ways to optimize its pharmacological properties. The carboxylic acid group, on the other hand, provides a site for salt formation and can be used to link the compound to other molecules via amide or ester bonds.

In recent years, there has been growing interest in the development of small-molecule inhibitors targeting various kinases and other enzymes involved in cancer and inflammatory diseases. Pyrimidine-based compounds have emerged as potent tools in this regard due to their ability to bind tightly to protein targets and modulate their activity. One of the most notable examples is the use of pyrimidine derivatives as inhibitors of Janus kinases (JAKs), which play a crucial role in signal transduction pathways associated with immune responses and hematopoiesis.

Recent studies have highlighted the potential of 2-(5-Bromopyridin-2-YL)pyrimidine-5-carboxylic acid as a building block for designing novel JAK inhibitors. Researchers have demonstrated that by incorporating this compound into drug candidates, they can achieve high affinity binding to JAK enzymes while minimizing off-target effects. The< strong>bromopyridine moiety is particularly important, as it allows for precise tuning of the molecule's interactions with the enzyme active site through halogen bonding and other non-covalent interactions.

The carboxylic acid group in 2-(5-Bromopyridin-2-YL)pyrimidine-5-carboxylic acid also plays a critical role in determining the compound's solubility and bioavailability. By forming salts with appropriate cations, such as sodium or potassium, researchers can enhance the solubility of the compound, which is essential for its formulation into pharmaceutical products. Additionally, the carboxylic acid group can be used to link the compound to other pharmacophores or biomolecules through covalent bonds, creating hybrid molecules with enhanced therapeutic potential.

In addition to its applications in oncology, 2-(5-Bromopyridin-2-YL)pyrimidine-5-carboxylic acid has shown promise in other therapeutic areas. For instance, it has been investigated as a potential inhibitor of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation and are often dysregulated in cancer cells. The< strong>pyrimidine scaffold is known to interact effectively with ATP-binding sites on kinases, making it an ideal platform for developing kinase inhibitors.

The synthesis of 2-(5-Bromopyridin-2-YL)pyrimidine-5-carboxylic acid involves several key steps that highlight its synthetic utility. The bromination of pyridine derivatives is a common strategy used to introduce bromine atoms at specific positions on the ring. This step is typically carried out using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine (Br₂), often in the presence of catalysts like iron(III) bromide (FeBr₃). Once brominated, the pyridine ring can be further functionalized through nucleophilic substitution reactions or metal-catalyzed cross-coupling reactions.

The introduction of the pyrimidine moiety into the< strong>bromopyridine intermediate is achieved through condensation reactions between halogenated pyridines and urea or thiourea derivatives under basic conditions. These reactions typically proceed via nucleophilic aromatic substitution (SNAr), where the nitrogen atoms from urea or thiourea act as nucleophiles attacking the electrophilic carbon atoms on the pyridine ring. The resulting< strong>pyrimidine-pyridine conjugate can then be oxidized or carboxylated at the 5-position to yield 2-(5-Bromopyridin-2-YL)pyrimidine-5-carboxylic acid.

The carboxylation step is particularly important, as it introduces the acidic functionality that enhances solubility and provides a site for further derivatization. This transformation can be achieved using various methods, including oxidation of an adjacent methyl group using oxidizing agents like potassium permanganate (KMnO₄) or sodium periodate (NaIO₄), or direct carboxylation using carbon dioxide (CO₂) under high pressure conditions.

In conclusion, 2-(5-Bromopyridin-2-YL)pyrimidine-5-carboxylic acid (CAS No. 1447606-97-4) is a versatile intermediate with significant applications in pharmaceutical research and drug development. Its unique structural features make it an excellent candidate for designing inhibitors targeting various kinases and enzymes involved in critical biological pathways. The< strong>bromopyridine-pyrimidine scaffold, combined with functional groups such as carboxylic acids, provides ample opportunities for further chemical modification and optimization.

Ongoing research continues to explore new applications for this compound, particularly in areas such as immunotherapy and anti-inflammatory drug discovery. As our understanding of kinase biology advances, compounds like 2-(5-Bromopyridin-2-YL)pyrimidine-5-carboxylic acid will undoubtedly play an increasingly important role in developing next-generation therapeutics that address unmet medical needs.

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